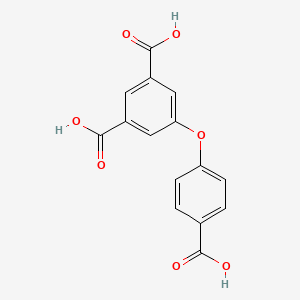
5-(4-Carboxyphenoxy)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxyphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O7. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-carboxyphenoxy group. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a bridging ligand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)isophthalic acid can be synthesized through a hydrothermal reaction. One common method involves reacting isophthalic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the carboxyphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Carboxyphenoxy)isophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology: In biological research, this compound can be used as a building block for the development of new drugs and therapeutic agents. Its ability to form stable complexes with metal ions makes it useful in designing metal-based drugs .
Medicine: The compound’s potential in medicine includes its use in drug delivery systems and as a component in diagnostic imaging agents. Its ability to bind to specific molecular targets can enhance the efficacy of certain treatments .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it valuable in developing high-performance materials .
Mecanismo De Acción
The mechanism of action of 5-(4-Carboxyphenoxy)isophthalic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with specific molecular targets, influencing various biochemical pathways. For example, in drug delivery systems, the compound can enhance the solubility and stability of drugs, improving their bioavailability .
Comparación Con Compuestos Similares
Isophthalic acid: A precursor to 5-(4-Carboxyphenoxy)isophthalic acid, used in the production of polyesters and resins.
4-Hydroxybenzoic acid: Another precursor, commonly used in the synthesis of parabens and other esters.
Terephthalic acid: Similar in structure to isophthalic acid, used in the production of polyethylene terephthalate (PET).
Uniqueness: this compound is unique due to its ability to act as a bridging ligand in the formation of metal-organic frameworks and coordination polymers. This property makes it highly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C15H10O7 |
|---|---|
Peso molecular |
302.23 g/mol |
Nombre IUPAC |
5-(4-carboxyphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Clave InChI |
RMILQYNYQUIGTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)
![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)




![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)
